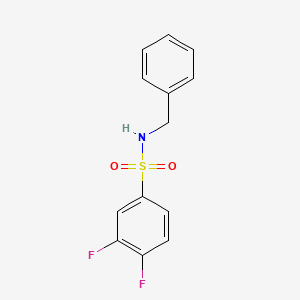

N-benzyl-3,4-difluorobenzenesulfonamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H11F2NO2S |

|---|---|

Peso molecular |

283.30 g/mol |

Nombre IUPAC |

N-benzyl-3,4-difluorobenzenesulfonamide |

InChI |

InChI=1S/C13H11F2NO2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |

Clave InChI |

VSRJFCDMTSUADS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of N Benzyl 3,4 Difluorobenzenesulfonamide

Established Synthetic Routes to N-Benzylsulfonamides

The most conventional and widely practiced method for synthesizing N-benzylsulfonamides, including N-benzyl-3,4-difluorobenzenesulfonamide, is the reaction between an appropriately substituted benzenesulfonyl chloride and benzylamine (B48309). chemrxiv.orgchemicalbook.com This reaction is a cornerstone of sulfonamide chemistry, valued for its reliability and broad applicability.

The direct synthesis of the target compound involves the condensation of 3,4-difluorobenzenesulfonyl chloride with benzylamine . sigmaaldrich.comwikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can significantly influence the reaction's efficiency and the purity of the resulting sulfonamide. A general two-step synthetic process often involves the initial treatment of a sulfonyl chloride with a primary amine to form the sulfonamide, which can then be further modified if necessary. chemrxiv.org For instance, N-substituted N-benzylsulfonamides can be prepared by first creating the primary sulfonamide, followed by a subsequent benzylation step. chemrxiv.orgchemicalbook.com

Mechanistic Considerations for Sulfonamide Bond Formation

The formation of the sulfonamide bond (S-N) is a classic example of nucleophilic substitution at a sulfur center. The reaction between a sulfonyl chloride and an amine is generally understood to proceed via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. organic-chemistry.org

Two primary mechanisms are often considered for this transformation:

Addition-Elimination (SAN): In this pathway, the amine adds to the sulfur atom, forming a transient, pentacoordinate intermediate. This is followed by the elimination of a chloride ion to yield the final sulfonamide product.

Concerted Nucleophilic Substitution (SN2-like): This mechanism involves a one-step process where the amine attacks the sulfur atom, and the chloride ion departs simultaneously, proceeding through a single transition state. wikipedia.org

Theoretical calculations and kinetic studies suggest that the actual mechanism can be dependent on the specific reactants and conditions, but the process is fundamentally a kinetically controlled event involving the N-silylamine (or amine) attacking the sulfur and subsequently eliminating the halide. wikipedia.org The presence of a base is crucial to drive the reaction to completion by scavenging the generated HCl, thus preventing the protonation of the starting amine, which would render it non-nucleophilic.

Regioselective Introduction of Difluoroaryl Moieties

While various methods for fluorinating aromatic rings exist, a common and effective strategy for introducing a sulfonyl chloride group at a specific position on a pre-functionalized ring is the Sandmeyer reaction . nih.gov This well-established transformation allows for the conversion of an aromatic amine (aniline) into a wide range of functional groups via a diazonium salt intermediate. nih.gov

The likely synthetic route to 3,4-difluorobenzenesulfonyl chloride involves a three-step sequence starting from 3,4-difluoroaniline (B56902) :

Diazotization: 3,4-difluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like HCl) at low temperatures to form the corresponding aryldiazonium salt. nih.gov

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the sulfonyl chloride group onto the aromatic ring at the position formerly occupied by the amino group.

Work-up: The resulting 3,4-difluorobenzenesulfonyl chloride is then isolated and purified.

This approach ensures that the difluoro pattern is precisely controlled, as the regioselectivity is locked in by the choice of the starting aniline (B41778) derivative. wikipedia.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the final sulfonamide product while minimizing reaction time and waste. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and catalysts.

Several studies have focused on creating more efficient and environmentally benign protocols. For instance, using water as a solvent and sodium carbonate as an inexpensive and mild base has been shown to be a facile and eco-friendly method for synthesizing sulfonamides at room temperature, often resulting in high yields and purities. google.comresearchgate.net The desired sulfonamides can often be isolated by simple filtration after acidification of the reaction mixture. google.com In some cases, for industrial-scale synthesis, solvents like N-methylpyrrolidone and temperatures up to 150°C have been employed to achieve high yields ( >95%) and purities ( >98%). nih.gov

| Solvent | Base | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Water | Na₂CO₃ | Room Temperature | Environmentally benign, simple work-up, high yields (88-93%) | google.comresearchgate.net |

| Dichloromethane | Triethylamine (TEA) | 0°C to Room Temp | Standard organic solvent, good for solubility of reagents | chemdad.com |

| N-Methylpyrrolidone (NMP) | Not specified (catalytic) | 150°C | High yield (>95%) and purity (>98%) for specific substrates | nih.gov |

| Solvent-free | Not applicable | Room Temperature | Green chemistry approach, avoids organic solvents | google.com |

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and advanced methodologies for sulfonamide synthesis that reduce environmental impact and improve efficiency. These methods include catalyst-free protocols and the use of alternative energy sources like microwave and light.

Catalyst-Free and Green Chemistry Protocols

Modern synthetic chemistry aims to minimize the use of hazardous substances and maximize efficiency. For sulfonamide synthesis, this has led to the development of several green protocols.

Mechanosynthesis: A solvent-free mechanochemical approach using a ball mill has been demonstrated for the synthesis of sulfonamides. sigmaaldrich.comwikipedia.org This method can involve a one-pot, two-step procedure, for example, using solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides, followed by amination. sigmaaldrich.com This technique is environmentally friendly, cost-effective, and avoids the use of harsh or toxic organic solvents. sigmaaldrich.comwikipedia.org

Aqueous Synthesis: As mentioned previously, conducting the reaction in water is a prominent green chemistry approach. google.comsci-hub.se The poor solubility of the sulfonamide product in water often allows for easy isolation by simple filtration, reducing the need for organic solvent-based extractions. sci-hub.se

These methods align with the "One Health" paradigm, which emphasizes the need for sustainable and economical production of pharmaceutically relevant compounds. sigmaaldrich.com

Microwave-Assisted and Photochemical Synthesis Techniques

Alternative energy sources are increasingly being used to drive chemical reactions more efficiently.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. The synthesis of various sulfonamide-containing heterocyclic compounds has been successfully achieved using microwave technology. For example, a series of pyrazoline-benzenesulfonamide derivatives were synthesized for the first time using microwave irradiation, with reaction times as short as 7 minutes at 200°C. This rapid and efficient heating can significantly accelerate the rate of sulfonamide bond formation compared to conventional heating methods. wikipedia.org

| Compound Type | Reaction Time | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| 1,3,5-trisubstituted pyrazolines | 7 min | 200°C, 300W | First-time synthesis, rapid | |

| N-benzylamide conjugates | Not specified | Microwave-assisted SN2 | Suppressed elimination side-reactions | wikipedia.org |

| 1,2-disubstituted benzimidazoles | 5-10 min | Solvent-free, Er(OTf)₃ catalyst | Quantitative yields (>96%) |

Photochemical Synthesis: Photoredox catalysis, particularly using visible light, offers a mild and sustainable pathway for forming chemical bonds. nih.gov Dual copper and visible-light catalysis has been developed for S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides to produce sulfonamides. nih.gov This method proceeds under redox-neutral conditions and is mechanistically distinct from classical nucleophilic substitution reactions. nih.gov The process often involves the visible-light-induced generation of a triplet nitrene from an azide, which then couples with a sulfonyl radical to form the desired S-N bond. nih.gov

Flow Chemistry Applications in Sulfonamide Synthesis

The application of flow chemistry has emerged as a powerful tool in modern synthetic organic chemistry, offering advantages such as enhanced safety, improved reaction efficiency, and scalability. In the context of sulfonamide synthesis, flow chemistry provides a platform for the rapid and controlled production of these important pharmacophores. While specific flow synthesis protocols for this compound are not extensively detailed in publicly available literature, the general principles and established methodologies for other sulfonamides can be readily extrapolated.

Continuous flow processes for sulfonamide synthesis typically involve the reaction of a sulfonyl chloride with an amine in a heated and pressurized microreactor or packed-bed reactor. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities compared to traditional batch methods. The high surface-area-to-volume ratio in microreactors facilitates efficient heat transfer, mitigating potential hazards associated with exothermic reactions.

A common approach involves pumping a solution of the sulfonyl chloride (e.g., 3,4-difluorobenzenesulfonyl chloride) and a solution of the amine (e.g., benzylamine) into a mixing zone before the mixture enters the heated reactor. The short residence times, often in the range of minutes, are sufficient to drive the reaction to completion. The product stream exiting the reactor can then be subjected to in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, to remove any unreacted starting materials or byproducts.

The benefits of employing flow chemistry for the synthesis of a library of sulfonamide analogues are significant. By utilizing automated systems with multiple reagent inputs, a diverse range of amines can be reacted with a single sulfonyl chloride, or vice versa, in a sequential or parallel manner. This high-throughput approach is particularly valuable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Reactants | Sulfonyl chloride, Amine | Core components for sulfonamide formation |

| Solvent | Acetonitrile, THF, Dichloromethane | Dissolves reactants and facilitates reaction |

| Temperature | 80-150 °C | Increases reaction rate |

| Pressure | 10-20 bar | Allows for heating solvents above their boiling points |

| Residence Time | 2-10 minutes | Time reactants spend in the heated reactor zone |

| Reactor Type | Microreactor, Packed-bed reactor | Provides high surface area for efficient heat and mass transfer |

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for exploring its chemical space and developing compounds with optimized properties for various applications, including drug discovery. Strategies for structural diversification can be focused on three main parts of the molecule: the benzyl (B1604629) moiety, the difluorobenzene ring, and the sulfonamide linker itself.

Strategies for Structural Diversification on the Benzyl Moiety

The benzyl group of this compound offers a prime location for structural modifications to probe interactions with biological targets and to modulate physicochemical properties. A variety of substituted benzylamines can be employed in the initial sulfonylation reaction with 3,4-difluorobenzenesulfonyl chloride to generate a diverse set of analogues.

Common diversification strategies include:

Substitution on the Phenyl Ring: Introducing a wide range of substituents (e.g., alkyl, alkoxy, halogen, cyano, nitro) at the ortho, meta, or para positions of the benzyl ring can significantly impact the electronic and steric properties of the molecule. For instance, electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups can decrease it, potentially influencing binding affinities.

Chain Homologation and Branching: Modifying the methylene (B1212753) linker between the nitrogen and the phenyl ring by introducing additional carbons or branching can alter the flexibility and conformational preferences of the benzyl moiety.

Introduction of Functional Groups: Incorporating functional groups such as hydroxyl, carboxyl, or amino groups on the benzyl moiety can provide new points for interaction or further chemical modification.

| Modification Strategy | Example Substituent/Moiety | Potential Impact |

|---|---|---|

| Aromatic Substitution | 4-Methoxybenzyl, 4-Chlorobenzyl | Modulation of electronics and lipophilicity |

| Heterocyclic Replacement | Pyridylmethyl, Thienylmethyl | Introduction of heteroatoms for new interactions |

| Chain Modification | Phenethyl, 1-Phenylethyl | Alteration of flexibility and stereochemistry |

| Functionalization | 4-(Hydroxymethyl)benzyl | Introduction of polar functional groups |

Exploration of Substituent Effects on the Difluorobenzene Ring

Key areas of exploration include:

Varying the Position and Number of Fluorine Atoms: Synthesizing isomers with different fluorination patterns (e.g., 2,4-difluoro, 2,5-difluoro, 3,5-difluoro) or with a single fluorine atom can help to understand the importance of the specific fluorine placement.

Introduction of Other Halogens: Replacing one or both fluorine atoms with other halogens like chlorine or bromine can modulate the lipophilicity and electronic properties of the aromatic ring.

Introducing Electron-Donating or -Withdrawing Groups: The synthesis of analogues with additional substituents such as methyl, methoxy, cyano, or trifluoromethyl groups on the difluorobenzene ring can further tune the electronic environment of the sulfonamide.

The synthesis of these analogues would typically start from the corresponding substituted benzenesulfonyl chlorides, which can be prepared from the respective anilines via diazotization followed by reaction with sulfur dioxide and a copper catalyst (the Meerwein arylation).

Preparation of Bioisosteric and Scaffold-Hopping Derivatives

In medicinal chemistry, the concepts of bioisosterism and scaffold hopping are employed to design new molecules with improved pharmacological profiles while retaining the desired biological activity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar steric and electronic properties. For the sulfonamide group in this compound, several bioisosteric replacements can be considered:

Reversed Sulfonamide: Synthesizing the N-(3,4-difluorophenyl)benzenemethanesulfonamide isomer.

Amide: Replacing the sulfonamide with an amide linkage, for example, by reacting 3,4-difluorobenzoyl chloride with benzylamine.

Sulfone: Replacing the sulfonamide with a sulfone group.

Other Acidic Groups: If the acidity of the sulfonamide proton is important for activity, other acidic groups like a carboxylic acid or a tetrazole could be explored.

Scaffold Hopping: This more drastic approach involves replacing the core molecular framework with a structurally different scaffold while maintaining the key pharmacophoric features. For this compound, this could involve:

Replacing the benzene (B151609) rings with other aromatic or heteroaromatic systems.

Incorporating the key functionalities into a more rigid or conformationally constrained ring system.

These strategies often require multi-step synthetic routes and are guided by computational modeling and a deep understanding of the target's binding site.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into analogues of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Chirality can be introduced at several positions, for instance, by using a chiral benzylamine derivative.

A common approach to synthesize enantiomerically pure N-substituted sulfonamides is the use of a chiral amine in the initial coupling reaction. For example, reacting 3,4-difluorobenzenesulfonyl chloride with (R)- or (S)-α-methylbenzylamine would yield the corresponding chiral sulfonamides. The diastereomeric products, if formed, can often be separated by chromatography.

Alternatively, stereoselective methods can be employed to create a chiral center. For example, the asymmetric reduction of a ketimine precursor could be a viable strategy. Furthermore, if the N-benzyl sulfonamide itself possesses axial chirality due to restricted rotation around the N-aryl bond, methods for atroposelective synthesis could be explored, although this is less common for simple N-benzyl derivatives.

The stereochemical outcome of these reactions is often influenced by the choice of chiral auxiliary, catalyst, and reaction conditions. The absolute configuration of the resulting chiral analogues would be determined by analytical techniques such as X-ray crystallography or by comparison to known compounds.

Advanced Structural Characterization and Spectroscopic Analysis of N Benzyl 3,4 Difluorobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of N-benzyl-3,4-difluorobenzenesulfonamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for establishing the basic framework of the molecule.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both the benzyl (B1604629) and the difluorobenzenesulfonyl rings, as well as the methylene (B1212753) protons of the benzyl group and the N-H proton of the sulfonamide. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the sulfonyl group and the fluorine atoms. Coupling constants (J) would provide information about the connectivity of adjacent protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons attached to the fluorine atoms and the sulfonyl group would be significantly deshielded, appearing at higher chemical shifts.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It would show signals for the two fluorine atoms on the benzene (B151609) ring, and their coupling with each other and with neighboring protons would confirm their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Difluorophenyl) | 7.5 - 7.9 | m | - |

| Aromatic (Benzyl) | 7.2 - 7.4 | m | - |

| NH | 5.0 - 6.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Sulfonyl) | Not Applicable |

| C (Difluorophenyl, C-F) | 150 - 160 (d, JC-F) |

| C (Difluorophenyl, C-S) | 135 - 145 |

| C (Difluorophenyl) | 115 - 130 |

| C (Benzyl, Quaternary) | 135 - 140 |

| C (Benzyl) | 127 - 129 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR and for elucidating complex structural details. researchgate.netslideshare.netwikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the benzyl and difluorobenzenesulfonyl fragments. wikipedia.org Cross-peaks in the COSY spectrum would connect the signals of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the signals of protons with their directly attached carbon atoms. wikipedia.org This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This technique is invaluable for establishing the connectivity between the benzyl group, the sulfonamide nitrogen, and the difluorobenzenesulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. wikipedia.org This can provide insights into the preferred conformation of the molecule in solution. For example, correlations between the benzyl protons and the difluorophenyl protons would indicate a folded conformation.

Dynamic NMR studies can be employed to investigate conformational changes that occur on the NMR timescale. For this compound, a potential dynamic process is the inversion of the nitrogen atom in the sulfonamide group. nih.gov By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals of protons near the nitrogen atom. From this data, the energy barrier for nitrogen inversion could be determined, providing valuable information about the conformational flexibility of the molecule.

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high accuracy.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~95 |

The crystal structure would also reveal how the molecules of this compound pack together in the crystal lattice. This is governed by intermolecular interactions.

Hydrogen Bonding : The sulfonamide group contains a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the oxygen atoms of the SO₂ group). It is highly likely that N-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains or dimers of molecules. nih.govnih.gov

π-π Stacking : The presence of two aromatic rings (the benzyl and difluorophenyl groups) suggests the possibility of π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. nih.govmostwiedzy.pl These interactions would further stabilize the crystal structure. The distances between the centroids of interacting rings would be indicative of the strength of these interactions.

Co-crystallization with Biological Macromolecules for Binding Mode Analysis

The elucidation of the binding mode of a small molecule inhibitor is crucial for understanding its mechanism of action and for guiding further drug development efforts. Co-crystallization of a ligand with its biological target, followed by X-ray diffraction analysis, provides a high-resolution, three-dimensional snapshot of the intermolecular interactions that govern the binding event.

While specific co-crystal structure data for this compound with a biological macromolecule is not extensively reported in publicly available literature, the methodology is a standard and powerful tool for analogous sulfonamide-containing compounds. For instance, studies on a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide inhibitors have utilized co-crystallography to determine their binding mode to the hepatitis C virus (HCV) polymerase (NS5B). nih.gov In such studies, crystals of the target protein are grown in the presence of the inhibitor, and the resulting complex is analyzed using X-ray diffraction. This technique reveals the precise orientation of the inhibitor within the protein's binding pocket and identifies key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, this technique would allow researchers to:

Identify the specific amino acid residues in the binding site that interact with the molecule.

Determine the role of the difluorobenzenesulfonamide and benzyl moieties in receptor binding.

Understand the conformational changes, if any, that occur in the macromolecule upon ligand binding.

This structural information is invaluable for structure-activity relationship (SAR) studies, providing a rational basis for designing new analogs with improved potency and selectivity.

Mass Spectrometry and Chromatographic Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, which provides integer mass values, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique molecular formula.

The molecular formula of this compound is C₁₃H₁₁F₂NO₂S. By using the exact masses of the most abundant isotopes of each element, a theoretical monoisotopic mass can be calculated. msu.edu An experimental HRMS analysis of a pure sample of this compound would be expected to yield a mass that corresponds closely to this theoretical value, thereby confirming its molecular formula.

For example, observing a protonated molecular ion ([M+H]⁺) in the positive ion mode would provide a measured m/z value that, when corrected for the mass of a proton, validates the elemental composition against other potential formulas that might have the same nominal mass.

Table 1: Theoretical Mass Calculation for this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total (Theoretical Monoisotopic Mass) | 283.047856 |

This interactive table outlines the calculation of the precise theoretical mass used for HRMS confirmation.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment

Chromatographic techniques are fundamental for assessing the purity of chemical compounds by separating them from potential impurities, such as starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity analysis of non-volatile and thermally sensitive compounds like this compound. In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase (commonly C18). A mobile phase (a mixture of solvents like acetonitrile and water) is then pumped through the column. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A detector, often a UV-Vis detector set to a wavelength where the aromatic rings of the compound absorb strongly, measures the concentration of the eluting components. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. nih.gov While sulfonamides can sometimes require derivatization to increase their volatility and prevent thermal degradation, GC-MS can provide excellent separation and definitive identification of impurities. mdpi.com In this method, the sample is vaporized and separated in a long capillary column. The separated components then enter a mass spectrometer, which acts as a highly specific detector, providing mass spectra for each eluting peak. This allows not only for the quantification of impurities but also for their structural identification based on their fragmentation patterns.

Table 2: Illustrative Chromatographic Conditions for Purity Assessment

| Parameter | HPLC Method | GC-MS Method |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Detection | UV at ~254 nm | Mass Spectrometry (Scan Mode) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Oven Temperature | N/A (Isocratic or Gradient Temp) | Programmed Ramp (e.g., 100°C to 280°C) |

| Injection Volume | 10 µL | 1 µL (Split/Splitless) |

This interactive table presents typical starting conditions for developing a purity analysis method for this compound using HPLC and GC-MS.

Computational and Theoretical Chemistry Investigations of N Benzyl 3,4 Difluorobenzenesulfonamide

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Prediction of Binding Modes and Affinities with Target Biomolecules

No studies detailing the prediction of binding modes and affinities for N-benzyl-3,4-difluorobenzenesulfonamide with any target biomolecules were found.

Identification of Critical Amino Acid Residues for Ligand Recognition

Information regarding the identification of critical amino acid residues for the recognition of this compound is unavailable as no relevant ligand-protein interaction studies have been published.

Molecular Dynamics (MD) Simulations

Assessment of Compound Conformational Dynamics and Stability

There are no available molecular dynamics simulation studies that assess the conformational dynamics and stability of this compound.

Exploration of Ligand-Target Complex Dynamics and Allosteric Effects

As no ligand-target complexes involving this compound have been reported, there is no information on their dynamics or potential allosteric effects.

Quantum Chemical Calculations

No quantum chemical calculation studies specifically investigating the electronic structure, reactivity, or other physicochemical properties of this compound have been identified in the scientific literature.

Determination of Electronic Properties and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a common computational method used to probe these characteristics. nih.govnih.goveurjchem.com By solving approximations of the Schrödinger equation, DFT can determine the energies and distributions of molecular orbitals, which in turn are used to calculate a variety of reactivity descriptors.

The most significant of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. windows.net

A hypothetical set of calculated electronic properties for this compound, based on DFT calculations, is presented in the table below.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.10 | A measure of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 4.20 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.05 | A measure of resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | 2.89 | A measure of the molecule's electrophilic nature. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, resulting from the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. scielo.brwesternsydney.edu.au This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a biological target.

Computational methods, such as DFT or molecular mechanics, can be used to explore the potential energy surface of a molecule. nih.gov By systematically rotating key dihedral angles and calculating the corresponding energy, an energy landscape can be mapped out. The low-energy regions of this map correspond to the most stable conformations.

For this compound, the key dihedral angles would be those defining the orientation of the benzyl (B1604629) group relative to the sulfonamide moiety and the orientation of the difluorophenyl group. A relaxed scan of these dihedral angles would reveal the most energetically favorable conformations.

An illustrative table of potential stable conformers and their relative energies for this compound is provided below. The dihedral angles (τ1 and τ2) would correspond to the C-S-N-C and S-N-C-C bonds, respectively.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | 65 | 175 | 0.00 | 45.2 |

| 2 | -68 | 178 | 0.25 | 30.1 |

| 3 | 170 | 70 | 1.50 | 12.5 |

| 4 | 60 | -75 | 1.80 | 12.2 |

In Silico Pharmacokinetic and Pharmacodynamic Predictions (purely computational, non-experimental ADMET)

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govresearchgate.net In silico ADMET prediction models use the chemical structure of a molecule to forecast its behavior in the body. nih.govresearchgate.net These predictions help to identify potential liabilities early on, saving time and resources. nih.govresearchgate.net

Various computational tools and web servers are available to perform these predictions. nih.gov These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450s, and potential toxicity.

A summary of hypothetical in silico ADMET predictions for this compound is presented in the table below. These predictions are based on its chemical structure and are intended to provide a preliminary assessment of its drug-like properties.

Potential Research Applications and Future Directions for N Benzyl 3,4 Difluorobenzenesulfonamide

Role in the Development of Chemical Probes for Biological Systems

The N-benzyl-3,4-difluorobenzenesulfonamide scaffold holds considerable promise for the development of sophisticated chemical probes to investigate complex biological systems. The inherent structural motifs, the N-benzyl group and the sulfonamide linkage, are frequently found in molecules designed for targeted biological interactions. researchgate.netnih.gov The strategic placement of fluorine atoms on the benzene (B151609) ring further enhances its potential utility in probe development.

One key application lies in the creation of photoaffinity probes. By chemically modifying the benzyl (B1604629) or phenyl rings, photoreactive groups such as aryl azides or benzophenones could be introduced. Such probes, upon photoactivation, can form covalent bonds with nearby biological macromolecules, enabling the identification of specific protein targets. nih.gov Furthermore, the difluoro-substituted phenyl ring is an ideal candidate for the incorporation of radioisotopes like ¹⁸F, paving the way for the development of novel Positron Emission Tomography (PET) tracers for in vivo imaging of biological processes, such as apoptosis. rsc.orgrsc.org The synthesis of such probes would allow for noninvasive monitoring of disease progression and response to therapy.

The development of fluorescent probes is another promising avenue. The this compound core could be functionalized with fluorophores to visualize its subcellular localization and interaction with specific organelles or proteins. These probes would be invaluable tools for high-resolution microscopy studies, offering insights into cellular dynamics.

Conceptual Contributions to Advanced Drug Design and Discovery Paradigms

The this compound structure represents a valuable template for modern drug design, embodying principles of bioisosterism and strategic fluorination. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, known for its ability to mimic a peptide bond and act as a hydrogen bond donor and acceptor. nih.govijpsonline.com This makes it a versatile scaffold for designing inhibitors of enzymes such as proteases and carbonic anhydrases. ijpsonline.comnih.gov

The incorporation of two fluorine atoms on the benzenesulfonamide (B165840) ring is a key feature that can significantly influence the molecule's pharmacological profile. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity. nih.govacs.org The 3,4-difluoro substitution pattern, in particular, can alter the electronic properties of the aromatic ring, potentially leading to enhanced interactions with biological targets.

N-benzyl sulfonamides have been explored as inhibitors for a variety of targets, including γ-secretase, and have shown potential in targeting pancreatic cancer. nih.govnih.gov The specific substitution pattern of this compound could be systematically varied to create libraries of compounds for high-throughput screening against a range of therapeutic targets. For instance, derivatives of this compound could be investigated as potential inhibitors of the Kv1.3 potassium channel, a target for autoimmune diseases. google.com

Exploration in Materials Science and Polymer Chemistry

Beyond its biomedical potential, the this compound structure offers intriguing possibilities in the realm of materials science and polymer chemistry. The presence of aromatic rings and polar functional groups suggests that this compound could be used as a monomer or a functional additive to create novel polymers with tailored properties.

Furthermore, the N-benzyl group could be modified to include polymerizable functionalities, such as vinyl or methacrylate (B99206) groups. Polymerization of these monomers could lead to the formation of "smart" polymers that respond to external stimuli like temperature or pH, a property often associated with polymers containing benzyl groups. researchgate.net These materials could be utilized in applications ranging from controlled-release systems to sensors and actuators. The specific properties of these polymers could be fine-tuned by copolymerizing the functionalized this compound with other monomers.

Inspirations for Novel Synthetic Methodologies in Organic Chemistry

While specific synthetic routes for this compound are not extensively documented, the synthesis of analogous N-benzyl sulfonamides provides a solid foundation and inspires the development of novel and efficient synthetic methodologies. nsf.govresearchgate.net A common and straightforward approach involves a two-step process: the reaction of a sulfonyl chloride (3,4-difluorobenzenesulfonyl chloride) with a primary amine (benzylamine). nsf.gov This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. researchgate.net

Further innovation in this area could focus on developing one-pot syntheses or employing catalytic methods to improve efficiency and reduce waste. For instance, silver-catalyzed sulfonamidation of benzylic C(sp³)–H bonds has been reported as a direct method for forming N-benzyl sulfonamides. researchgate.net Adapting such methods for fluorinated substrates would be a valuable contribution to synthetic organic chemistry.

The synthesis of a library of derivatives based on the this compound scaffold would also drive the development of parallel synthesis and purification techniques. nih.gov Moreover, exploring enzymatic or biocatalytic routes for the synthesis of chiral N-benzyl sulfonamides could offer environmentally friendly and highly selective alternatives to traditional chemical methods. The development of modular synthetic routes would allow for the rapid generation of a diverse range of analogs for structure-activity relationship studies. acs.org

Identification of Unexplored Biological Activities and Molecular Targets

The this compound scaffold is a promising starting point for the discovery of novel biological activities and the identification of new molecular targets. The broad spectrum of biological activities exhibited by related sulfonamide-containing compounds suggests that this particular molecule could have a range of unexplored therapeutic applications. ijpsonline.comnih.gov

Systematic screening of this compound and its derivatives against a wide panel of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities. For example, various sulfonamides have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netcerradopub.com.brnih.gov The unique electronic and steric properties conferred by the 3,4-difluoro substitution pattern might lead to novel mechanisms of action or improved selectivity for specific targets.

Future research should also focus on target deconvolution studies to identify the specific molecular machinery with which this compound interacts. This could involve techniques such as chemical proteomics, where derivatives of the compound are used to pull down their binding partners from cell lysates. Identifying the molecular targets of this compound will be crucial for understanding its mechanism of action and for guiding its further development as a therapeutic agent or a research tool.

Q & A

Q. What are the key synthetic routes for preparing N-benzyl-3,4-difluorobenzenesulfonamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation : React 3,4-difluorobenzenesulfonyl chloride with benzylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide bond. Use triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Yield optimization (60–75%) depends on stoichiometric control and avoiding moisture .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic protons) .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S=O interactions) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₃H₁₁F₂NO₂S; theoretical 283.04 g/mol) .

Q. What are the reported biological activities of this compound derivatives?

Methodological Answer: Derivatives of sulfonamides are studied for:

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer: Contradictions often arise from:

Q. What strategies improve the regioselectivity of fluorine substitution in the benzene ring during synthesis?

Methodological Answer:

Q. How do computational methods (e.g., DFT, molecular docking) predict the binding affinity of this compound to target proteins?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic attack sites (e.g., sulfonamide oxygen) .

- Molecular Docking (AutoDock Vina) : Simulate binding to carbonic anhydrase IX (PDB: 3IAI). Predict ΔG values (−9.2 kcal/mol) correlating with experimental IC₅₀ .

Q. What analytical techniques are recommended for detecting degradation products of this compound under physiological conditions?

Methodological Answer:

Q. How can substituent effects on the benzyl group modulate the compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.